molecular formula C20H16O11S2 B1581851 Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate CAS No. 62625-16-5

Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate

Cat. No. B1581851
CAS RN: 62625-16-5
M. Wt: 496.5 g/mol
InChI Key: PWJNVIYEFADGKL-UHFFFAOYSA-N
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Description

Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate is a chemical compound with the molecular formula C20H13K3O11S2 . It is also known by other names such as Benzoic acid, 2-[hydroxybis[4-(sulfooxy)phenyl]methyl]-, potassium salt (1:3); Benzoic acid, 2-[hydroxybis[4-(sulfooxy)phenyl]methyl]-, tripotassium salt; Phenolphthalein disulfate tripotassium salt; 2-[Hydroxybis[4-(sulfooxy)phenyl]methyl]benzoic acid tripotassium salt .


Molecular Structure Analysis

The InChI Key for this compound is PLHSVCWOEHYSHO-UHFFFAOYSA-K . The Canonical SMILES representation is C1=CC=C(C(=C1)C(=O)[O-])C(C2=CC=C(C=C2)OS(=O)(=O)[O-])(C3=CC=C(C=C3)OS(=O)(=O)[O-])O. [K+]. [K+]. [K+] .

Scientific Research Applications

  • Scientific Field: Synthetic Chemistry

    • Application Summary : This compound is used in the synthesis of other chemicals .
    • Methods of Application : The specific methods of application would depend on the particular synthesis process being used. Typically, these processes involve reactions under controlled conditions with other chemicals .
    • Results or Outcomes : The outcome of these processes is the production of new compounds for various applications .
  • Scientific Field: Liquid Crystal Research

    • Application Summary : Derivatives of this compound, such as phenyl benzoate derivatives, have been studied for their mesomorphic (liquid crystal) properties .
    • Methods of Application : These studies involve the synthesis of the derivatives, followed by analysis of their physical properties using techniques like thermography, holography, and spectroscopy .
    • Results or Outcomes : These studies have found that these derivatives exhibit interesting properties like low phase transition temperatures and tunability of dielectric and electrooptical properties .

properties

IUPAC Name

tripotassium;2-[hydroxy-bis(4-sulfonatooxyphenyl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O11S2.3K/c21-19(22)17-3-1-2-4-18(17)20(23,13-5-9-15(10-6-13)30-32(24,25)26)14-7-11-16(12-8-14)31-33(27,28)29;;;/h1-12,23H,(H,21,22)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHSVCWOEHYSHO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(C2=CC=C(C=C2)OS(=O)(=O)[O-])(C3=CC=C(C=C3)OS(=O)(=O)[O-])O.[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13K3O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20889798
Record name Benzoic acid, 2-[hydroxybis[4-(sulfooxy)phenyl]methyl]-, potassium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20889798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate

CAS RN

62625-16-5
Record name Benzoic acid, 2-(hydroxybis(4-(sulfooxy)phenyl)methyl)-, potassium salt (1:3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[hydroxybis[4-(sulfooxy)phenyl]methyl]-, potassium salt (1:3)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-[hydroxybis[4-(sulfooxy)phenyl]methyl]-, potassium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20889798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tripotassium 2-[hydroxybis[4-(sulphonatooxy)phenyl]methyl]benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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